2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
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Overview
Description
2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their broad range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) . This method is green, simple, and efficient, providing good to excellent yields.
Industrial Production Methods
Industrial production methods for quinazolinones often involve the use of transition-metal catalysts to facilitate the synthesis. For example, copper-mediated tandem C(sp2)–H amination can be used to produce quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides . This method is efficient and avoids the use of sensitive and expensive metals.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.
Substitution: Halogen substitution reactions can occur, leading to the formation of different quinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve moderate temperatures and the use of solvents like dimethylformamide (DMF) or ethanol.
Major Products
The major products formed from these reactions are various quinazolinone derivatives, which can have different biological activities depending on the substituents introduced during the reactions.
Scientific Research Applications
2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its antitumor and anticonvulsant activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one involves its interaction with various molecular targets and pathways. For example, quinazolinone derivatives have been shown to inhibit enzymes like EGFR and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-thioquinazolin-4(3H)-ones: These compounds also exhibit dual EGFR/VEGFR-2 kinase inhibitory activities and have been studied for their anticancer properties.
4,6,7-trisubstituted quinazoline derivatives: These compounds contain a benzothiazole moiety and have been evaluated for their antitumor activity against various human cancer cells.
Uniqueness
2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is unique due to its specific structural features, such as the chloromethyl and dimethyl groups, which can influence its biological activity and chemical reactivity. These structural differences can lead to variations in its mechanism of action and its effectiveness in different applications.
Properties
IUPAC Name |
2-(chloromethyl)-5,5-dimethyl-3,6-dihydrobenzo[h]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-15(2)7-9-5-3-4-6-10(9)13-12(15)14(19)18-11(8-16)17-13/h3-6H,7-8H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHSYAMTORFTKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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